molecular formula C19H20N6O4 B13130513 N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine CAS No. 62751-89-7

N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine

Katalognummer: B13130513
CAS-Nummer: 62751-89-7
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: HRRAZJFQMWZLBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid typically involves multiple steps, starting with the preparation of the triazine core. One common method is the reaction of cyanuric chloride with 2-methoxyaniline under controlled conditions to form the intermediate 4,6-bis((2-methoxyphenyl)amino)-1,3,5-triazine. This intermediate is then reacted with glycine or its derivatives to introduce the aminoacetic acid moiety, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the triazine ring can produce dihydrotriazines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((4,6-Bis((4-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid
  • 2-((4,6-Bis((2-ethoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid
  • 2-((4,6-Bis((2-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid

Uniqueness

What sets 2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid apart from similar compounds is the presence of the methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the specific arrangement of functional groups in this compound can lead to unique interactions with molecular targets, providing distinct advantages in various research and industrial contexts.

Eigenschaften

CAS-Nummer

62751-89-7

Molekularformel

C19H20N6O4

Molekulargewicht

396.4 g/mol

IUPAC-Name

2-[[4,6-bis(2-methoxyanilino)-1,3,5-triazin-2-yl]amino]acetic acid

InChI

InChI=1S/C19H20N6O4/c1-28-14-9-5-3-7-12(14)21-18-23-17(20-11-16(26)27)24-19(25-18)22-13-8-4-6-10-15(13)29-2/h3-10H,11H2,1-2H3,(H,26,27)(H3,20,21,22,23,24,25)

InChI-Schlüssel

HRRAZJFQMWZLBS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=CC=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.